![molecular formula C12H15FN2O3 B1400904 tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate CAS No. 863296-72-4](/img/structure/B1400904.png)
tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate
Overview
Description
Tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate (TBFBHC) is a chemical compound with the molecular formula C12H15FN2O3 . It is synthesized for use in scientific research.
Molecular Structure Analysis
The molecular structure of TBFBHC is represented by the formula C12H15FN2O3 . The average mass is 254.258 Da and the monoisotopic mass is 254.106674 Da .Physical And Chemical Properties Analysis
TBFBHC has a molecular weight of 254.26 g/mol. Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.Scientific Research Applications
Research in Fluorinated Compounds
Finally, the research in fluorinated compounds, which are increasingly important in medicinal chemistry due to their unique properties, can benefit from the use of this compound as a precursor or intermediate.
Each of these applications leverages the chemical structure and reactivity of tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate to fulfill specific roles in scientific research and development .
Safety and Hazards
While specific safety and hazard information for TBFBHC was not found in the search results, it’s important to handle all chemical compounds with care. Standard safety measures include avoiding inhalation, ingestion, or contact with skin and eyes. Always use appropriate personal protective equipment and work in a well-ventilated area .
properties
IUPAC Name |
tert-butyl N-[(4-fluorobenzoyl)amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-12(2,3)18-11(17)15-14-10(16)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFJUNZMMQACJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736766 | |
Record name | tert-Butyl 2-(4-fluorobenzoyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
863296-72-4 | |
Record name | tert-Butyl 2-(4-fluorobenzoyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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